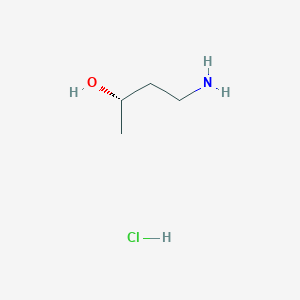
(2S)-4-aminobutan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about its physical appearance.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Biocatalytic Synthesis
A study by Hernández et al. (2017) highlights the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound related to (2S)-4-aminobutan-2-ol hydrochloride, using a biocatalytic one-pot cyclic cascade. This method couples an aldol reaction with a transamination process, utilizing formaldehyde and alanine as starting materials. The approach demonstrates the potential of biocatalysis in creating chiral building blocks essential for drug development and industrial applications (Hernández et al., 2017).
Improved Synthesis Methods
Capon et al. (2020) describe an improved synthesis of 4-aminobutanenitrile, a precursor to (2S)-4-aminobutan-2-ol hydrochloride. Their method involves the Co(II) catalyzed reduction of 4-azidobutanenitrile, leading to higher yields and demonstrating the importance of optimizing synthesis routes for industrial precursors to neurological disorder therapeutics (Capon et al., 2020).
Fluorinated Amino Acids Synthesis
Research by Pigza et al. (2009) on the stereoselective synthesis of fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid involves a transformation that could be applicable to derivatives of (2S)-4-aminobutan-2-ol hydrochloride. This study underscores the utility of chiral compounds in synthesizing amino acids with potential pharmaceutical applications (Pigza et al., 2009).
Anticonvulsant Properties
A study on the anticonvulsant, local anesthetic, and hemodynamic properties of chiral aminobutanol derivatives of xanthone by Jastrzębska-Więsek et al. (2008) explores the pharmacological potential of compounds structurally related to (2S)-4-aminobutan-2-ol hydrochloride. The findings reveal significant anticonvulsant and local anesthetic activities, highlighting the therapeutic potential of aminobutanol derivatives (Jastrzębska-Więsek et al., 2008).
Antimycobacterial Activities
Moreth et al. (2014) investigate the antimycobacterial activities of hydroxyethylsulfonamides derived from (2S,3S)-Boc-phenylalanine epoxide, showcasing the importance of amino acid derivatives, similar to (2S)-4-aminobutan-2-ol hydrochloride, in developing treatments for bacterial infections. The study emphasizes the role of free amino groups and sulfonamide moieties in biological activity (Moreth et al., 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions that it might undergo, or new applications for it.
For a specific analysis of “(2S)-4-aminobutan-2-ol hydrochloride”, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they may be able to help you find more information. Please note that handling and experimenting with chemicals should always be done under the supervision of a trained professional, following all relevant safety protocols.
Propriétés
IUPAC Name |
(2S)-4-aminobutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFFBSGGCNBWLJ-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-aminobutan-2-ol hydrochloride | |
CAS RN |
1807920-03-1 |
Source


|
| Record name | (2S)-4-aminobutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)





![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)
